MAGE-3 (143-151)
CAS No.:
Cat. No.: VC3659038
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
MAGE-3 as a Tumor Antigen
MAGE-3 (also known as MAGE-A3) is one of the most extensively studied members of the MAGE-A subfamily. As a type I MAGE protein, it exhibits the characteristic restricted expression pattern, being found in testicular germ cells under normal conditions but abnormally expressed in various cancer types, particularly melanoma .
This restricted expression pattern makes MAGE-3 an attractive target for cancer immunotherapy, as targeting this protein should theoretically spare most normal tissues. The protein contains multiple epitopes that can be recognized by the immune system, making it valuable for developing cancer vaccines and other immunotherapeutic approaches .
Immunological Significance of MAGE-3
MAGE-3 serves as a tumor-associated antigen (TAA) that can trigger immune responses against cancer cells. Intracellular processing of MAGE-3 generates multiple peptides that can be presented by various human leukocyte antigen (HLA) molecules, including HLA-A1, -A2, -A24, -B37, and -B44 . These peptides can then be recognized by cytotoxic T lymphocytes (CTLs), potentially leading to the elimination of cancer cells expressing MAGE-3.
The immunogenic potential of MAGE-3 has been demonstrated in clinical trials of cancer vaccination with tumor peptides, where the MAGE-3 epitope presented by HLA-A1 (known as M3-A1) showed an active role in controlling tumor growth . This suggests that targeting MAGE-3 through immunotherapeutic approaches could be a viable strategy for treating certain cancers.
MAGE-3 (143-151) Peptide: Structure and Function
MAGE-3 (143-151), also referred to as M3.143-151, is a specific peptide fragment comprising amino acids 143 to 151 of the MAGE-3 protein. This peptide has been identified as an immunogenic epitope that can stimulate T cell responses against cancer cells expressing MAGE-3 .
Role in Antigen Presentation by Dendritic Cells
One of the significant findings regarding MAGE-3 (143-151) involves its role in dendritic cell (DC)-based immunotherapy approaches. Research has shown that DCs can acquire the MAGE-3 tumor antigen from apoptotic tumor cells, process it, and present peptides, including M3.143-151, to T cells .
This process mimics the natural pathway of antigen presentation and allows for the induction of tumor-specific T cell responses against MAGE-3. The approach enables the presentation of entire TAA proteins rather than small synthetic peptides, potentially allowing for a more comprehensive immune response that targets multiple epitopes simultaneously .
Applications in Cancer Immunotherapy
The identification of MAGE-3 (143-151) as an immunogenic peptide has important implications for cancer immunotherapy, particularly for melanoma and other cancers expressing MAGE-3.
Dendritic Cell-Based Vaccination
One promising application involves using dendritic cells to present MAGE-3 (143-151) and other MAGE-3 epitopes to T cells. This approach has been demonstrated in experimental settings where lymphocytes collected from melanoma lesions were stimulated in vitro by autologous DCs previously exposed to MAGE-3-expressing cells .
After multiple rounds of in vitro stimulation, the resulting effector T cells showed specific cytotoxic activity against autologous target cells expressing MAGE-3, indicating the induction of a tumor-specific immune response . This strategy could potentially be developed into a personalized cancer vaccination approach for patients with MAGE-3-expressing tumors.
Adoptive T Cell Therapy
Another application involves the adoptive transfer of genetically modified T cells targeting MAGE-3 (143-151). This approach is being explored as a treatment for patients with metastatic cancer . By engineering T cells to recognize specific tumor antigens like MAGE-3 (143-151), it may be possible to enhance the immune system's ability to target and eliminate cancer cells expressing these antigens.
The specific recognition of MAGE-3 (143-151) by T cells from melanoma patients suggests that this epitope could be a valuable target for such approaches .
Data Comparison of MAGE-3 Epitopes
Table 1: Known MAGE-3 Epitopes and Their HLA Restrictions
This table illustrates that MAGE-3 (143-151) represents one of several immunogenic epitopes derived from the MAGE-3 protein, each presented by different HLA molecules and potentially eliciting distinct immune responses.
MAGE-3 (143-151) in the Context of MAGE Family Evolution
Understanding MAGE-3 (143-151) requires consideration of the evolutionary context of MAGE family proteins. The MAGE family has undergone significant evolutionary changes, with type I MAGEs (including MAGE-3) appearing more recently and evolving more rapidly than type II MAGEs .
Type I MAGEs, such as MAGE-3, show higher sequence conservation within their respective subfamilies than with their orthologs in other species. For example, mouse Mage-a and -b genes share much higher sequence conservation within their subfamilies than with their human orthologs . Additionally, MAGE-C genes are absent in mice, further indicating the recent and rapid evolution of type I MAGE subfamilies .
This evolutionary pattern may have implications for the immunogenicity of MAGE-3 (143-151) and other MAGE-derived epitopes, potentially affecting their utility in immunotherapy approaches across different species and even among different human populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume